molecular formula C23H19N3O3S B2836458 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 899964-50-2

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Katalognummer: B2836458
CAS-Nummer: 899964-50-2
Molekulargewicht: 417.48
InChI-Schlüssel: XAOACNUKCOZNBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide (CAS Number: 899964-50-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structure comprising:

  • Benzothiazole core : Known for its diverse biological properties.
  • Pyridine moiety : Contributes to the compound's interaction with various biological targets.
  • Dihydrobenzo[dioxine : Enhances stability and bioavailability.

The molecular formula is C23H19N3O3SC_{23}H_{19}N_{3}O_{3}S with a molecular weight of approximately 417.5 g/mol .

The biological activity of this compound can be attributed to its ability to interact with multiple cellular pathways:

  • Inhibition of Tumor Growth : Preliminary studies suggest that derivatives of benzothiazole exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines such as A431, A549, and H1299 .
  • Anti-inflammatory Effects : The compound may reduce the activity of pro-inflammatory cytokines like IL-6 and TNF-α, contributing to its potential therapeutic applications in inflammatory diseases .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Activity TypeObserved EffectsReference
AnticancerInhibited proliferation in A431, A549, H1299 cells
Anti-inflammatoryReduced IL-6 and TNF-α levels
Apoptosis InductionPromoted apoptosis at concentrations of 1, 2, and 4 μM

Study 1: Antitumor Activity

A study conducted by Mortimer et al. (2006) evaluated the anticancer properties of benzothiazole derivatives. The lead compound demonstrated potent activity against non-small cell lung cancer cell lines. The study highlighted that modifications to the benzothiazole nucleus enhanced anticancer efficacy, suggesting that similar modifications could be beneficial for this compound .

Study 2: Structure–Activity Relationship (SAR)

Research on SAR for benzothiazole compounds revealed that specific substitutions at the 6-position significantly influenced biological activity. The presence of methyl and pyridine groups was found to optimize binding interactions with target proteins involved in cancer progression . This indicates that this compound may have enhanced properties due to its structural characteristics.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound exhibits promising biological activities, particularly in the realm of medicinal chemistry. Its structural features, including the thiazole and dioxine components, contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide have shown potent activity against various cancer cell lines. For instance:

  • Case Study : A study on derivatives of benzo[d]thiazole highlighted their effectiveness against non-small cell lung cancer (NSCLC) cell lines, suggesting a potential application for the compound in cancer therapy .

Antimicrobial Properties

The thiazole ring present in the compound is known for its antimicrobial activity. Research has demonstrated that modifications to thiazole derivatives can enhance their antibacterial efficacy.

  • Data Table: Antimicrobial Activity of Thiazole Derivatives
Compound NameStructural FeaturesBiological Activity
Thiazole Derivative AThiazole and sulfonamide moietiesAntibacterial
Thiazole Derivative BAryl substitutions on thiazoleAntimicrobial

Synthesis and Modification

The synthesis of this compound can be achieved through various methods. Recent advancements have introduced more efficient synthetic routes utilizing microwave irradiation or solvent-free conditions to enhance yield and reduce reaction times .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicine:

  • Study Findings : Preliminary studies indicate a favorable safety profile with low toxicity levels observed in animal models .

Q & A

Q. Basic: What are the key considerations for designing a synthesis route for this compound?

The synthesis of this compound involves multi-step organic reactions, requiring careful planning of reaction sequences and conditions. Key steps include:

  • Amide bond formation : Coupling the carboxamide group to the benzo[d]thiazole and pyridin-2-ylmethyl moieties under anhydrous conditions using coupling agents like EDCI/HOBt .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for reactions involving heterocyclic intermediates to enhance solubility and reaction efficiency .
  • Temperature control : Exothermic reactions (e.g., nucleophilic substitutions) require gradual heating (40–60°C) to avoid side products .
  • Protection/deprotection strategies : Protecting reactive groups (e.g., amines) during synthesis to prevent unwanted cross-reactivity .

Q. Basic: How is structural confirmation achieved for intermediates and the final product?

Characterization relies on spectroscopic and chromatographic methods :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substitutions (e.g., methyl groups on benzo[d]thiazole) and amide bond formation .
  • Mass spectrometry (HRMS) : Validates molecular weight and purity (>95% by isotopic patterns) .
  • HPLC : Monitors reaction progress and quantifies impurities (e.g., unreacted starting materials) .

Q. Advanced: How can reaction yields be optimized while minimizing side products?

  • Catalyst screening : Use Pd-based catalysts for Suzuki couplings (if applicable) or acid/base catalysts for cyclization steps .
  • Stepwise purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradients) before proceeding to subsequent steps .
  • Real-time monitoring : Employ TLC or inline IR spectroscopy to detect byproducts early and adjust conditions .

Q. Advanced: How to resolve contradictions in spectral data for structurally similar intermediates?

  • 2D NMR techniques : Use HSQC and HMBC to differentiate between regioisomers (e.g., methyl vs. methoxy substitutions) .
  • X-ray crystallography : Resolve ambiguous NOE correlations in cases of stereochemical uncertainty .
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-predicted values to validate assignments .

Q. Advanced: What strategies are used to design bioactivity assays for this compound?

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzo[d]thiazole derivatives are often kinase inhibitors) .
  • In vitro assays : Use fluorescence polarization for binding affinity studies or cell viability assays (MTT) for cytotoxicity profiling .
  • Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. Advanced: How to analyze structure-activity relationships (SAR) for derivatives?

  • Functional group variation : Modify the pyridin-2-ylmethyl group to assess steric/electronic effects on target binding .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
  • Data correlation : Compare IC₅₀ values with logP and polar surface area to optimize bioavailability .

Q. Basic: What purification methods are effective for isolating the final product?

  • Recrystallization : Use ethanol/water mixtures for high-purity crystalline products .
  • Prep-HPLC : Apply C18 columns with acetonitrile/water gradients for challenging separations (e.g., diastereomers) .

Q. Advanced: How to address stability issues during storage or biological testing?

  • Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the carboxamide group .
  • Buffer optimization : Use PBS (pH 7.4) with 0.01% BSA to stabilize aqueous solutions during bioassays .

Q. Basic: What analytical techniques are critical for assessing purity?

  • Elemental analysis : Confirm stoichiometry (C, H, N, S) to detect residual solvents or salts .
  • Melting point analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity .

Q. Advanced: How to design a multi-step synthesis with scalability in mind?

  • Flow chemistry : Implement continuous flow reactors for exothermic or air-sensitive steps (e.g., Grignard reactions) .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) where possible .

Eigenschaften

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-15-5-7-18-21(12-15)30-23(25-18)26(14-17-4-2-3-9-24-17)22(27)16-6-8-19-20(13-16)29-11-10-28-19/h2-9,12-13H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOACNUKCOZNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.